molecular formula C25H27ClN2O3 B13065013 2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one

2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one

Cat. No.: B13065013
M. Wt: 438.9 g/mol
InChI Key: GYNVNGXUPLDWFT-CYVLTUHYSA-N
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Description

2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one is a complex organic compound with a unique structure that includes a chloro group, methoxyphenyl groups, and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Methoxyphenyl Groups: This step often involves Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Exploration of its biological activity, including potential anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Shares structural similarities but lacks the indazole ring.

    3-chloro-1-(4-methoxyphenyl)propan-1-one: Similar in having a chloro and methoxyphenyl group but differs in the overall structure.

Uniqueness

The uniqueness of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one lies in its indazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one

InChI

InChI=1S/C25H27ClN2O3/c1-16(26)25(29)28-24(18-9-13-21(31-3)14-10-18)22-6-4-5-19(23(22)27-28)15-17-7-11-20(30-2)12-8-17/h7-16,22,24H,4-6H2,1-3H3/b19-15-

InChI Key

GYNVNGXUPLDWFT-CYVLTUHYSA-N

Isomeric SMILES

CC(C(=O)N1C(C2CCC/C(=C/C3=CC=C(C=C3)OC)/C2=N1)C4=CC=C(C=C4)OC)Cl

Canonical SMILES

CC(C(=O)N1C(C2CCCC(=CC3=CC=C(C=C3)OC)C2=N1)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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